Enhanced Lipophilicity (XLogP3-AA = 2.5) vs. PMSF (XLogP3-AA ~1.3–1.5): ~10-Fold Increase in Computed Partition Coefficient
The PubChem-computed XLogP3-AA value for [4-(trifluoromethyl)phenyl]methanesulfonyl fluoride is 2.5 [1], compared with reported XLogP3-AA values of 1.30–1.49 for the unsubstituted parent compound PMSF (phenylmethanesulfonyl fluoride, CID 4784) [2]. This represents an approximately 10-fold increase in computed octanol–water partition coefficient, driven by the introduction of the para-CF₃ group. The increased lipophilicity is expected to enhance passive membrane permeability in cellular assays, a parameter directly relevant for intracellular target engagement in covalent probe and inhibitor discovery programs [3].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 |
| Comparator Or Baseline | PMSF (phenylmethanesulfonyl fluoride, CID 4784): XLogP3-AA = 1.30–1.49 |
| Quantified Difference | ΔXLogP3-AA ≈ 1.0–1.2 log units (~10-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release); no experimental logP data identified for the target compound. |
Why This Matters
A 10-fold increase in lipophilicity directly affects membrane permeability and intracellular target accessibility, making the 4-CF₃ analog a more suitable choice than PMSF for cell-based covalent labeling experiments where the target is intracellular.
- [1] PubChem CID 115044569, computed XLogP3-AA = 2.5. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem CID 4784 (PMSF), XLogP3-AA = 1.3 (plantaedb.com). Also ALOGPS logP = 1.39 for PMSF from NP-MRD. View Source
- [3] Gerebtzoff, G.; Li-Blatter, X.; Fischer, H.; Frentzel, A.; Seelig, A. Halogenation of drugs enhances membrane binding and permeation. ChemBioChem, 2004, 5, 676–684. View Source
